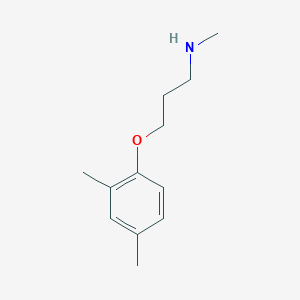

3-(2,4-Dimethylphenoxy)-N-methylpropan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “3-(2,4-Dimethylphenoxy)-N-methylpropan-1-amine”, there are related studies on the synthesis of similar compounds. For instance, a study discusses the synthesis of molecules bearing multiple functional groups, including 2,4-dimethylcarbolic acid .Applications De Recherche Scientifique

Conformational Analysis and Structural Studies

- Research on the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, through X-ray diffraction analysis, has provided insights into their crystal structures. These studies highlight the significance of hydrogen-bonded chains and rings, demonstrating the compounds' potential in forming structurally complex materials and their relevance in understanding molecule-molecule interactions (Nitek et al., 2020).

Supramolecular Chemistry

- The creation of supramolecular architectures using succinates of 1-hydroxypropan-2-aminium derivatives has been explored. These structures are built mainly by intermolecular hydrogen bonds, showcasing potential applications in drug delivery systems and materials science (Żesławska et al., 2018).

Photochemistry and Photophysics

- The "amino conjugation effect" in fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions has been studied. This research points towards applications in developing new fluorescent materials and probes for bioimaging (Yang, Chiou, & Liau, 2002).

Pharmacological Action

- Aroxyalkylaminoalcohol derivatives, including those related to 3-(2,4-Dimethylphenoxy)-N-methylpropan-1-amine, have been reported for their anticonvulsant activity. Such studies contribute to the development of new therapeutic agents (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2022).

Catalysis and Polymerization

- The aromatic amine ligand/Copper(I) chloride catalyst system's efficiency in synthesizing poly(2,6-dimethyl-1,4-phenylene ether) demonstrates the compound's utility in catalysis and polymer science. This work underlines the role of such derivatives in facilitating polymerization processes, offering pathways to novel polymers (Kim et al., 2018).

Propriétés

IUPAC Name |

3-(2,4-dimethylphenoxy)-N-methylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-10-5-6-12(11(2)9-10)14-8-4-7-13-3/h5-6,9,13H,4,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZROORFVXPJNPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCCNC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629784 |

Source

|

| Record name | 3-(2,4-Dimethylphenoxy)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Dimethylphenoxy)-N-methylpropan-1-amine | |

CAS RN |

91553-70-7 |

Source

|

| Record name | 3-(2,4-Dimethylphenoxy)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine](/img/structure/B1344616.png)